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Compound of Interest

Compound Name: 2-Ethyl-5-methylphenol

Cat. No.: B1664077 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the spectroscopic characteristics of 2-Ethyl-5-methylphenol and its key derivatives.

This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis

spectra, supported by experimental data and detailed methodologies.

This guide offers an objective comparison of the spectroscopic properties of 2-Ethyl-5-
methylphenol and its structurally related isomers: 2-ethyl-4-methylphenol, 4-ethyl-2-

methylphenol, and 2,5-dimethylphenol. Understanding the distinct spectral features of these

closely related phenolic compounds is crucial for their unambiguous identification,

characterization, and quality control in various research and development applications,

including drug discovery and materials science. The subtle shifts in the position and

substitution patterns of the ethyl and methyl groups on the phenol ring give rise to unique

spectroscopic fingerprints, which are systematically presented and analyzed in this document.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance

(NMR), ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible

(UV-Vis) Spectroscopy for 2-Ethyl-5-methylphenol and its selected derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Ar-H -OH
-CH₂-
(Ethyl)

-CH₃ (Ethyl) Ar-CH₃

2-Ethyl-5-

methylphenol
~6.6-7.0 ~4.5-5.5 ~2.58 (q) ~1.20 (t) ~2.25

2-Ethyl-4-

methylphenol
~6.7-7.0 ~4.5-5.5 ~2.57 (q) ~1.21 (t) ~2.24

4-Ethyl-2-

methylphenol
~6.6-6.9 ~4.5-5.5 ~2.54 (q) ~1.18 (t) ~2.18

2,5-

Dimethylphen

ol

~6.6-6.9 ~4.5-5.5 - - ~2.17, ~2.23

Note: Some values are based on predicted spectra where experimental data was unavailable.

The chemical shifts for the hydroxyl (-OH) and aromatic (Ar-H) protons can vary depending on

the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound C-O C-Et C-Me Aromatic C

2-Ethyl-5-

methylphenol
~152.0

~126.0, ~23.0,

~14.0
~21.0

~115.0, ~120.0,

~121.0, ~137.0

2-Ethyl-4-

methylphenol
~151.8

~126.4, ~23.0,

~14.1
~20.5

~115.1, ~127.3,

~128.8, ~130.2

4-Ethyl-2-

methylphenol
~152.9

~136.8, ~28.0,

~15.8
~15.9

~115.4, ~124.9,

~129.0

2,5-

Dimethylphenol
~151.7 - ~15.7, ~21.1

~116.1, ~121.2,

~128.9, ~130.3,

~136.6

Table 3: Key IR Spectroscopic Data (Wavenumber, cm⁻¹)
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Compound O-H Stretch
C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

C=C Stretch
(Aromatic)

C-O Stretch

2-Ethyl-5-

methylphenol

~3300-3500

(broad)
~3000-3100 ~2850-2970 ~1500-1600 ~1200-1260

2-Ethyl-4-

methylphenol

~3300-3500

(broad)
~3000-3100 ~2850-2970 ~1500-1600 ~1200-1260

4-Ethyl-2-

methylphenol

~3300-3500

(broad)
~3000-3100 ~2850-2970 ~1500-1600 ~1200-1260

2,5-

Dimethylphen

ol

~3300-3500

(broad)
~3000-3100 ~2850-2970 ~1500-1600 ~1200-1260

Table 4: Mass Spectrometry Data (m/z of Major Fragments)

Compound
Molecular Ion
[M]⁺

[M-CH₃]⁺ [M-C₂H₅]⁺
Other Key
Fragments

2-Ethyl-5-

methylphenol
136 121 107 91, 77

2-Ethyl-4-

methylphenol
136 121 107 91, 77

4-Ethyl-2-

methylphenol
136 121 107 91, 77

2,5-

Dimethylphenol
122 107 - 91, 77

Table 5: UV-Vis Spectroscopic Data (λmax in nm)
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Compound λmax 1 λmax 2 Solvent

2-Ethyl-5-

methylphenol
~275 ~220 Ethanol/Methanol

2-Ethyl-4-

methylphenol
~278 ~222 Ethanol/Methanol

4-Ethyl-2-

methylphenol
~276 ~221 Ethanol/Methanol

2,5-Dimethylphenol ~278 ~223 Cyclohexane[1]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters may vary based on the instrument and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the phenol sample was dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 300, 400, or 500 MHz

spectrometer. Typical parameters included a 30° pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. For each sample, 16 to 64 scans were

accumulated.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer,

typically with a proton-decoupling sequence. A 45° pulse width, a relaxation delay of 2-5

seconds, and an acquisition time of 1-2 seconds were used. Several thousand scans were

typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound was finely ground

with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the
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molten compound was prepared between two salt plates (e.g., NaCl or KBr). For liquid

samples, a drop was placed between two salt plates.

Data Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR)

spectrometer. Spectra were typically collected over the range of 4000 to 400 cm⁻¹ with a

resolution of 4 cm⁻¹. An average of 16 to 32 scans was taken to improve the signal-to-noise

ratio.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a Gas

Chromatography (GC) system for separation and analysis (GC-MS).

Gas Chromatography (GC): A capillary column (e.g., HP-5MS or equivalent) was used for

separation. The oven temperature was programmed to ramp from an initial temperature

(e.g., 50 °C) to a final temperature (e.g., 250 °C) to elute the compounds.

Mass Spectrometry (MS): Electron Ionization (EI) at 70 eV was used to fragment the

molecules. The mass analyzer (e.g., a quadrupole) scanned a mass range of approximately

40-400 atomic mass units (amu).

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the phenol sample was prepared in a UV-

transparent solvent, such as ethanol, methanol, or cyclohexane. The concentration was

adjusted to obtain an absorbance reading between 0.1 and 1.0.

Data Acquisition: The UV-Vis spectrum was recorded using a dual-beam spectrophotometer,

typically from 200 to 400 nm. The solvent was used as a reference in the blank cuvette.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of phenolic compounds.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Spectroscopic Analysis of Phenolic Compounds
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of phenolic

compounds.

Comparative Discussion
The spectroscopic data presented reveals distinct patterns that allow for the differentiation of 2-
Ethyl-5-methylphenol and its isomers.
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¹H NMR: The aromatic region of the ¹H NMR spectrum is particularly informative. The

substitution pattern on the benzene ring dictates the splitting patterns and chemical shifts of

the aromatic protons. For example, 2,5-disubstituted phenols like 2-ethyl-5-methylphenol
will exhibit a different set of aromatic proton signals compared to the 2,4-disubstituted

isomers. The chemical shifts of the ethyl and methyl protons are also subtly influenced by

their position relative to the hydroxyl group and each other.

¹³C NMR: The number and chemical shifts of the aromatic carbon signals in the ¹³C NMR

spectrum are characteristic of the substitution pattern. The carbon atom attached to the

hydroxyl group (C-O) typically resonates at a downfield chemical shift. The positions of the

ethyl and methyl substituents also lead to unique chemical shifts for the substituted and

unsubstituted aromatic carbons.

IR Spectroscopy: While the overall IR spectra of these isomers are similar, showing

characteristic broad O-H stretching and C-O stretching bands, the "fingerprint" region (below

1500 cm⁻¹) can exhibit subtle differences in the C-H bending and other vibrational modes,

which can be useful for differentiation.

Mass Spectrometry: All three ethyl-methylphenol isomers exhibit a molecular ion peak at m/z

136. The primary fragmentation pattern involves the loss of a methyl group ([M-15]⁺) to give

a fragment at m/z 121, or the loss of an ethyl group ([M-29]⁺) resulting in a fragment at m/z

107. 2,5-Dimethylphenol, with a molecular weight of 122, shows a prominent fragment at m/z

107, corresponding to the loss of a methyl group.

UV-Vis Spectroscopy: The position of the absorption maxima (λmax) in the UV-Vis spectra is

influenced by the substitution on the phenol ring. While the differences are not as

pronounced as in NMR, subtle shifts in λmax can be observed and used as a supplementary

characterization tool.[1]

By carefully analyzing the combination of these spectroscopic techniques, researchers can

confidently identify and differentiate between 2-Ethyl-5-methylphenol and its various isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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